![molecular formula C9H10ClN5 B1473051 (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine CAS No. 1955514-38-1](/img/structure/B1473051.png)
(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from a-bromoketones and 2-aminopyridine under different reaction conditions .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its IUPAC name. It contains a 1,2,3-triazole ring attached to a methanamine group, which is further connected to a 2-chloropyridin-3-yl group .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, (2-chloropyridin-3-yl)methanamine has a molecular weight of 142.59, a melting point of 33-39 °C, and it appears as a light yellow solid .Scientific Research Applications
(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine has a wide range of applications in scientific research. It has been used as a building block for a variety of chemical compounds, as a reagent in organic synthesis, and as a tool to study the mechanism of action of drugs and their biochemical and physiological effects. This compound has also been used in the development of new drugs and in the study of drug-target interactions. In addition, this compound has been used in the study of molecular recognition and in the synthesis of novel compounds for use in drug discovery.
Mechanism of Action
Target of Action
The compound contains a pyridine and a triazole ring. Compounds containing these structures are known to interact with a variety of biological targets, including enzymes and receptors. The exact target would depend on the specific spatial arrangement of these groups and other factors .
Biochemical Pathways
Again, this would depend on the specific target. If the target is part of a biochemical pathway, the compound’s interaction with the target could affect the overall flow of the pathway, leading to changes in the levels of various biochemical products .
Advantages and Limitations for Lab Experiments
(1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is highly soluble in organic solvents. In addition, this compound is stable and can be stored for long periods of time without significant degradation. However, this compound has some limitations for laboratory experiments. It is toxic and should be handled with care, and it can react with other compounds in the laboratory.
Future Directions
There are several potential future directions for the use of (1-((2-chloropyridin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanamine in scientific research. This compound could be used in the development of new drugs and in the study of drug-target interactions. It could also be used in the study of molecular recognition and in the synthesis of novel compounds for use in drug discovery. In addition, this compound could be used in the study of biochemical pathways and in the development of new methods for drug delivery. Finally, this compound could be used to study the effects of environmental toxins on human health.
Safety and Hazards
properties
IUPAC Name |
[1-[(2-chloropyridin-3-yl)methyl]triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN5/c10-9-7(2-1-3-12-9)5-15-6-8(4-11)13-14-15/h1-3,6H,4-5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDFWQEHNSZKOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)CN2C=C(N=N2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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